4-(4-Methoxyphenyl)-1-(4-pyridylcarbonyl)semicarbazide
Description
4-(4-Methoxyphenyl)-1-(4-pyridylcarbonyl)semicarbazide is a semicarbazide derivative featuring a 4-methoxyphenyl group at position 4 and a 4-pyridylcarbonyl moiety at position 1. This compound combines aromatic and hydrogen-bonding functionalities, which may influence its pharmacological properties.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(pyridine-4-carbonylamino)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-21-12-4-2-11(3-5-12)16-14(20)18-17-13(19)10-6-8-15-9-7-10/h2-9H,1H3,(H,17,19)(H2,16,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSBBYBIDRBIHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284173 | |
| Record name | NSC36066 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6270-66-2 | |
| Record name | NSC36066 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC36066 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-1-(4-pyridylcarbonyl)semicarbazide typically involves the reaction of 4-methoxyphenyl isocyanate with 4-pyridylcarbonyl hydrazine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-1-(4-pyridylcarbonyl)semicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Reduced forms of the semicarbazide group.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
In the field of chemistry, 4-(4-Methoxyphenyl)-1-(4-pyridylcarbonyl)semicarbazide serves as a building block for synthesizing more complex organic molecules. It can be utilized in:
- Synthesis of Novel Compounds : The compound can be modified to create derivatives with enhanced properties or new functionalities. For instance, it can be involved in the synthesis of substituted hydrazines and other nitrogen-containing heterocycles .
Biology
The biological applications of this compound are particularly noteworthy:
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit effectiveness against various bacterial strains, suggesting potential use in developing new antimicrobial agents.
- Anticancer Activity : Preliminary studies have explored the compound's effectiveness against cancer cells, indicating its potential as a drug candidate due to its ability to interact with biological targets .
Medicine
In medicinal chemistry, the compound is being investigated for its:
- Drug Development Potential : Its unique structure allows it to interact with specific molecular targets such as enzymes or receptors. This interaction can modulate biological activity, making it a candidate for further drug development .
Industrial Applications
The compound is also being explored for its utility in industrial applications:
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-1-(4-pyridylcarbonyl)semicarbazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, van der Waals interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Anticonvulsant Activity
Semicarbazides with halogenated aryl groups or isatin scaffolds exhibit notable anticonvulsant properties.
Analysis :
Antioxidant and Nitric Oxide Scavenging Activity
Methoxy and hydroxyl groups are critical for radical scavenging.
Analysis :
Anticancer Activity
4-Methoxyphenyl derivatives show selectivity against glioblastoma and breast cancer.
Enzyme Inhibition (MAO, ChE)
Nitrothiazole and halogenated aryl groups dominate MAO/ChE inhibition.
Analysis :
- Nitrothiazole and bromoindolinone moieties enhance MAO-B/AChE binding via π-π stacking and hydrophobic interactions .
- The target’s pyridylcarbonyl group could interact with ChE catalytic sites, but absence of nitro groups may limit MAO-B inhibition.
Key SAR Trends :
- Halogens (Cl, Br) : Enhance anticonvulsant and MAO-B inhibition.
- Methoxy groups : Boost antioxidant and anticancer activity.
- Nitrothiazole/indolinone scaffolds: Critical for MAO/ChE inhibition.
This compound’s dual substituents position it as a versatile candidate for multitarget drug development, particularly in oncology and neurodegenerative diseases.
Biological Activity
4-(4-Methoxyphenyl)-1-(4-pyridylcarbonyl)semicarbazide, with the CAS number 6270-66-2, is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H14N4O3
- Molecular Weight : 286.29 g/mol
- Appearance : White powder
- Solubility : Soluble in organic solvents; specific solubility data is limited.
The compound exhibits various biological activities that may be attributed to its structural features, particularly the presence of methoxy and pyridine groups. These functionalities enhance its interaction with biological targets, potentially leading to diverse pharmacological effects.
Antioxidant Activity
Research indicates that semicarbazides can exhibit antioxidant properties. The methoxy group may contribute to radical scavenging activity, protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. The compound has been tested against various bacterial strains, showing inhibition of growth at specific concentrations. Further investigations are needed to elucidate the mechanisms involved.
Pharmacological Effects
The compound's biological activity extends to several pharmacological domains:
- Anti-inflammatory Effects : It has been observed to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Neuroprotective Properties : There is emerging evidence supporting its role in neuroprotection, particularly in models of neurodegeneration. This effect may be linked to its ability to inhibit apoptotic pathways and promote cell survival.
Case Study 1: Neuroprotection in Animal Models
A study investigated the neuroprotective effects of this compound in a rat model of spinal cord injury. The compound was administered post-injury, resulting in reduced neuronal loss and improved functional recovery compared to control groups. This effect was attributed to decreased inflammation and enhanced neuronal survival signaling pathways.
Case Study 2: Antimicrobial Efficacy
In vitro testing against common pathogens revealed that the compound inhibited bacterial growth at concentrations ranging from 50 to 200 µg/mL. The most significant activity was noted against Gram-positive bacteria, suggesting a selective mechanism that warrants further exploration.
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic routes and characterization methods are commonly employed for 4-(4-Methoxyphenyl)-1-(4-pyridylcarbonyl)semicarbazide?
Methodological Answer :
The synthesis typically involves condensation reactions between 4-pyridylcarbonyl chloride and substituted semicarbazide precursors under reflux conditions in ethanol or DCM, using catalytic acetic acid. For example, derivatives of semicarbazides are synthesized via stepwise benzylidene substitution and carbonyl activation . Characterization includes spectroscopic techniques (¹H/¹³C NMR, IR) to confirm functional groups, elemental analysis for purity, and X-ray crystallography for structural elucidation. Advanced studies may employ mass spectrometry (MS) for molecular weight validation .
Advanced: How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
Methodological Answer :
SAR analysis combines synthetic modifications (e.g., altering methoxy or pyridyl substituents) with in vitro bioassays (e.g., COX-2 inhibition for anti-inflammatory activity). Regression analysis, as applied to hypoglycemic semicarbazides, can model activity trends by correlating electronic/steric parameters (Hammett constants, logP) with efficacy . Molecular docking and density functional theory (DFT) calculations further predict binding affinities to targets like enzymes or receptors, guiding rational design .
Basic: Which analytical techniques are validated for quantifying this compound in complex matrices?
Methodological Answer :
High-performance liquid chromatography (HPLC) with UV detection (λ~260 nm) is widely used, often coupled with derivatization (e.g., 4-nitrobenzoyl chloride) to enhance sensitivity . Reverse-phase thin-layer chromatography (RP-TLC) assesses lipophilicity, while LC-MS/MS provides trace-level quantification in biological or environmental samples . Method validation includes recovery studies (76–119%) and precision testing (RSD <10%) .
Advanced: How do enzymatic interactions affect the compound’s stability and mechanism of action?
Methodological Answer :
Hydrolysis by enzymes like urease can be studied using kinetic isotope effects (KIEs) and pH-dependent assays. For semicarbazides, KIEs reveal tetrahedral intermediate breakdown during catalysis, with stability influenced by pH (optimal range: 9–13) . Enzymatic degradation pathways are mapped via LC-MS/MS, identifying metabolites and informing structural modifications to enhance resistance .
Basic: What in vitro models evaluate the compound’s antibacterial or anti-inflammatory activity?
Methodological Answer :
Microbiological assays against Bacillus subtilis or Staphylococcus aureus assess antibacterial potency via minimum inhibitory concentration (MIC) measurements . For anti-inflammatory activity, COX-1/COX-2 inhibition assays and LPS-induced cytokine (IL-6, TNF-α) suppression in macrophage cultures are standard . Dose-response curves and time-kill kinetics validate efficacy and mechanism .
Advanced: How can computational modeling predict target interactions and pharmacokinetics?
Methodological Answer :
DFT calculations optimize molecular geometry and electron distribution, while molecular dynamics (MD) simulate binding to targets like phospholipase A2 or urease . ADMET predictors (e.g., SwissADME) estimate bioavailability, logP, and metabolic stability. For example, studies on semicarbazide derivatives use RHF/SCF/6-31G** level theory to model tautomeric equilibria and reactivity .
Advanced: How to address contradictory data in pharmacological assays (e.g., varying IC₅₀ values)?
Methodological Answer :
Contradictions often arise from assay conditions (pH, temperature) or impurity interference. For instance, anti-inflammatory activity discrepancies may reflect COX isoform selectivity or batch-dependent purity . Mitigation strategies include orthogonal validation (e.g., HPLC purity checks), standardized protocols (e.g., fixed pH 7.4 buffers), and cross-laboratory reproducibility studies .
Basic: What storage conditions preserve the compound’s stability during experiments?
Methodological Answer :
Stability is pH-dependent; avoid alkaline conditions (pH >8) to prevent hydrolysis . Store lyophilized samples at -20°C in inert atmospheres (argon) to minimize oxidation. For solutions, use anhydrous DMSO or ethanol, and avoid prolonged exposure to light due to photosensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
